Amyloid b-Protein (20-29) Trifluoroacetate
Description
Contextualizing Amyloid β-Protein (Aβ) and Its Fragments in Protein Misfolding Diseases
A significant class of human illnesses, including neurodegenerative disorders, arises from the misfolding of specific proteins. These conditions, known as protein misfolding diseases or proteinopathies, occur when a protein or peptide fails to adopt its correct functional shape. Instead, it transforms into an insoluble, highly organized fibrillar aggregate known as amyloid. These amyloid deposits accumulate in various tissues and are the pathological hallmarks of numerous diseases.
At the forefront of this research area is Alzheimer's disease, the most prevalent cause of dementia worldwide. mayoclinic.org The pathogenesis of Alzheimer's is strongly linked to the misfolding and aggregation of the amyloid β-protein (Aβ). mayoclinic.orgnih.gov Aβ is a peptide fragment, typically 36 to 43 amino acids in length, derived from the proteolytic cleavage of a larger transmembrane protein called the amyloid precursor protein (APP). wikipedia.orgresearchgate.net In the disease state, these Aβ peptides self-assemble into a range of aggregates, from small, soluble oligomers to large, insoluble amyloid plaques that accumulate in the brain. wikipedia.orgnih.gov While plaques are a defining feature of the disease, mounting evidence suggests that the smaller, soluble oligomeric intermediates are the primary neurotoxic species responsible for synaptic dysfunction and neuronal cell death. wikipedia.orgpnas.org
The process of amyloid formation, or amyloidogenesis, is a complex, nucleation-dependent process. nih.gov This involves a lag phase, where soluble monomers slowly form unstable nuclei, followed by a rapid elongation phase where these nuclei act as templates for the accelerated recruitment of further monomers, leading to the growth of mature fibrils. nih.govfao.org The study of Aβ and its various fragments is therefore central to understanding the molecular mechanisms that trigger neurodegeneration in Alzheimer's disease. washu.edu
Table 1: Examples of Protein Misfolding Diseases and Associated Proteins
| Disease | Associated Misfolded Protein/Peptide | Primary Affected Tissue(s) |
|---|---|---|
| Alzheimer's Disease | Amyloid β-protein (Aβ), Tau protein | Brain |
| Parkinson's Disease | α-Synuclein | Brain |
| Huntington's Disease | Huntingtin | Brain |
| Type 2 Diabetes | Islet Amyloid Polypeptide (IAPP) | Pancreas |
| Prion Diseases (e.g., CJD) | Prion Protein (PrP) | Brain |
Significance of the Amyloid β-Protein (20-29) Fragment as a Model System in Amyloidogenesis Studies
Investigating the full-length Aβ peptide presents significant challenges due to its high aggregation propensity and the transient, heterogeneous nature of its oligomeric species. pnas.org To overcome these complexities, researchers often utilize shorter, synthetic fragments of the Aβ peptide as simplified model systems. These fragments are designed to encompass specific "amyloidogenic core" regions, which are short sequences believed to be critical for initiating and driving the aggregation process. mdpi.compnas.org
While several fragments of Aβ, such as Aβ(16-22) and Aβ(25-35), have been extensively studied, the Aβ(20-29) region is also of significant interest. biorxiv.orgresearchgate.netresearchgate.net Studies on the related Islet Amyloid Polypeptide (IAPP), associated with Type 2 Diabetes, have shown that its 20-29 region is a critical amyloidogenic core that dictates the peptide's ability to form fibrils. pnas.orgosti.gov By analogy, studying the corresponding Aβ(20-29) fragment allows for a focused investigation into the fundamental biophysical principles of protein aggregation. One study noted that the Aβ(20-29) fragment, unlike others such as Aβ(17-28) or Aβ(25-35), did not enhance the aggregation of full-length Aβ40, suggesting it may lack key residues necessary for co-aggregation or that it adopts a non-fibrillar conformation in isolation under the tested conditions. researchgate.net
The use of such fragments offers several advantages:
Reduced Complexity : Shorter peptides are easier to synthesize and purify, and their simpler aggregation pathways are more amenable to detailed kinetic and structural analysis.
Mechanistic Insight : They allow researchers to pinpoint the specific amino acid residues and sequence motifs that are essential for β-sheet formation and fibril elongation. acs.org
Computational Modeling : Their smaller size makes them ideal for molecular dynamics simulations, which can provide atomistic-level insights into the early stages of oligomerization and the structural transitions from random coil to β-sheet. biorxiv.orgnih.gov
Through techniques like solid-state Nuclear Magnetic Resonance (NMR), X-ray crystallography, and various spectroscopies, these model systems have been instrumental in elucidating the cross-β structure that is the defining characteristic of all amyloid fibrils. nih.govnih.gov
Table 2: Key Amyloid-β Fragments Used as Model Systems in Research
| Aβ Fragment | Sequence | Key Research Focus |
|---|---|---|
| Aβ(16-22) | KLVFFAE | Considered a central hydrophobic core, extensively used in aggregation and simulation studies. wikipedia.orgbiorxiv.org |
| Aβ(20-29) | VFFAEDVGSN | Investigation of the role of this specific region in initiating aggregation. researchgate.netresearchgate.net |
| Aβ(25-35) | GSNKGAIIGLM | A biologically active fragment that retains the neurotoxicity of the full-length peptide. researchgate.netresearchgate.net |
Role of Trifluoroacetate (B77799) Counterion in Peptide Preparation and Research Application
The term "Trifluoroacetate" in "Amyloid β-Protein (20-29) Trifluoroacetate" refers to the counterion associated with the peptide. Its presence is a direct result of the standard methods used for chemical peptide synthesis and purification. ambiopharm.comlifetein.com
During solid-phase peptide synthesis (SPPS), a strong acid is required to cleave the newly synthesized peptide from the solid resin support. nih.govsb-peptide.com Trifluoroacetic acid (TFA) is the most common reagent used for this purpose in the widely adopted Fmoc-based chemistry. lifetein.comlifetein.com Furthermore, TFA is frequently added to the mobile phase during the subsequent purification step by reverse-phase high-performance liquid chromatography (HPLC), as it acts as an ion-pairing agent that improves peak resolution and separation. lifetein.com
As a result of this process, the final lyophilized (freeze-dried) peptide product is typically an ionic salt. The positively charged amino groups on the peptide (the N-terminus and the side chains of basic residues like lysine (B10760008) and arginine) are neutralized by negatively charged trifluoroacetate anions. sb-peptide.comlifetein.com
The role of the trifluoroacetate counterion in research is multifaceted:
Solubilization and Handling : The TFA salt form often aids in the initial solubilization of the peptide powder.
Standardization of Starting Material : TFA can be used as a harsh solvent to pretreat synthetic Aβ peptides. This procedure effectively disaggregates any pre-existing oligomers or "seeds" in the lyophilized powder, ensuring that aggregation studies begin from a consistent, monomeric, random-coil state. researchgate.net This greatly improves the reproducibility of kinetic experiments. researchgate.net
Experimental Influence : The counterion is not always an inert component. TFA can influence the biophysical properties of the peptide. It has been shown to affect the secondary structure, aggregation kinetics, and even the morphology of the resulting amyloid fibrils. ambiopharm.com The presence of TFA can also interfere with certain analytical techniques, such as infrared spectroscopy, due to its own characteristic absorbance bands. nih.gov For these reasons, researchers sometimes perform a salt exchange procedure to replace TFA with a more biologically compatible counterion like acetate (B1210297) or hydrochloride before conducting cell-based or in vivo experiments. lifetein.comnih.gov
Table 3: Role of Trifluoroacetate (TFA) in Peptide Research
| Aspect | Role/Effect of TFA |
|---|---|
| Origin | Used as a cleavage agent in solid-phase peptide synthesis and as a mobile phase additive in HPLC purification. ambiopharm.comlifetein.com |
| Function | Acts as a counterion to positively charged groups on the peptide, forming a stable salt. sb-peptide.comlifetein.com |
| Application | Employed as a pretreatment solvent to disaggregate Aβ peptides, ensuring a monomeric starting state for experiments. researchgate.net |
| Experimental Impact | Can influence peptide secondary structure, solubility, and aggregation kinetics. ambiopharm.comresearchgate.net |
| Considerations | May interfere with certain biological assays and spectroscopic measurements (e.g., infrared spectroscopy). nih.govsb-peptide.com |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O17.C2HF3O2/c1-21(2)35(43(72)47-18-31(58)50-29(20-56)42(71)53-27(16-30(46)57)40(69)52-25(11-7-8-14-44)38(67)48-19-34(63)64)55-41(70)28(17-33(61)62)54-39(68)26(12-13-32(59)60)51-36(65)22(3)49-37(66)24(45)15-23-9-5-4-6-10-23;3-2(4,5)1(6)7/h4-6,9-10,21-22,24-29,35,56H,7-8,11-20,44-45H2,1-3H3,(H2,46,57)(H,47,72)(H,48,67)(H,49,66)(H,50,58)(H,51,65)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,59,60)(H,61,62)(H,63,64);(H,6,7)/t22-,24-,25-,26-,27-,28-,29-,35-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRSHWZTVLXWFU-ZJVCHRBDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H67F3N12O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Conformational Landscape of Amyloid β Protein 20 29 Trifluoroacetate
Amino Acid Sequence and Primary Structure of Amyloid β-Protein (20-29)
The primary structure of a peptide is fundamental to its function and propensity for self-assembly. The Amyloid β-Protein (20-29) fragment consists of a specific ten-amino-acid sequence. While the exact sequence can vary slightly in different research contexts, a commonly studied sequence for this fragment is presented below. The full-length Amyloid β-protein is derived from the sequential cleavage of the Amyloid Precursor Protein (APP) by β- and γ-secretases. nih.gov The (20-29) region is located within the extracellular/transmembrane domain of the larger Aβ peptide. nih.gov
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) | Properties |
|---|---|---|---|
| 20 | Glu | E | Acidic, Negatively Charged |
| 21 | Asp | D | Acidic, Negatively Charged |
| 22 | Val | V | Nonpolar, Aliphatic |
| 23 | Gly | G | Nonpolar, Aliphatic |
| 24 | Ser | S | Polar, Uncharged |
| 25 | Asn | N | Polar, Uncharged |
| 26 | Lys | K | Basic, Positively Charged |
| 27 | Gly | G | Nonpolar, Aliphatic |
| 28 | Ala | A | Nonpolar, Aliphatic |
| 29 | Ile | I | Nonpolar, Aliphatic |
Intrinsic Conformational Propensity of the Amyloid β-Protein (20-29) Sequence Towards Aggregation
The Amyloid β-Protein (20-29) sequence possesses an intrinsic tendency to adopt β-sheet conformations, which are the hallmark of amyloid fibrils. nih.gov This propensity is driven by the specific arrangement of hydrophobic and hydrophilic amino acid residues. In aqueous solutions, monomeric Aβ peptides are largely unstructured or exist in a random coil state. wikipedia.org However, under certain conditions, they undergo a conformational transition to form β-sheet-rich structures. This transition is a critical step in the nucleation-dependent polymerization process that leads to the formation of larger aggregates, including oligomers, protofibrils, and mature fibrils. nih.gov
The (20-29) region is considered a key nucleating site for the aggregation of the full-length Aβ peptide. pnas.org The presence of both charged residues (Glu, Asp, Lys) and a stretch of hydrophobic residues contributes to the complex intermolecular interactions that drive self-assembly. These interactions include hydrogen bonding between the peptide backbones to form the characteristic cross-β structure of amyloid fibrils, as well as hydrophobic and electrostatic interactions between the side chains.
Influence of Environmental Factors on Conformational Transitions
The conformational landscape of Amyloid β-Protein (20-29) is highly sensitive to its surrounding environment. Factors such as pH and the composition of the solution can significantly influence the rate and morphology of aggregation.
The pH of the solution plays a crucial role in modulating the charge state of the ionizable amino acid residues within the Amyloid β-Protein (20-29) sequence, namely Glutamic acid (Glu), Aspartic acid (Asp), and Lysine (B10760008) (Lys). Changes in pH can alter the electrostatic repulsion or attraction between peptide molecules, thereby affecting their propensity to aggregate. pnas.org
For instance, at physiological pH (~7.4), Glu and Asp are negatively charged, while Lys is positively charged. A decrease in pH towards the isoelectric point of the peptide (the pH at which the net charge is zero) can reduce intermolecular repulsion and promote aggregation. researchgate.net Some studies on Aβ fragments have shown that acidic pH can enhance the propensity for β-sheet formation. biorxiv.org Conversely, at very high or very low pH values, the increased net charge on the peptide can lead to greater electrostatic repulsion, potentially inhibiting aggregation. researchgate.net The formation of a salt bridge between the side chains of Asp23 and Lys28 is a key structural feature observed in some Aβ fibril models, and the stability of this interaction is pH-dependent. nih.gov
Besides pH, other solution conditions significantly impact the conformational transitions of Amyloid β-Protein (20-29). The ionic strength of the solution, for example, can influence aggregation kinetics. Increased salt concentrations can screen electrostatic interactions, which may either promote or inhibit aggregation depending on the specific conditions and the net charge of the peptide. acs.org The presence of co-solvents can also alter the peptide's conformation. For instance, some alcohols are known to induce helical structures in Aβ peptides, which can be an intermediate step or an alternative pathway to β-sheet formation. pnas.org
| Environmental Factor | Effect on Conformation | Underlying Mechanism |
|---|---|---|
| pH | Modulates aggregation propensity; acidic pH can favor β-sheet formation. researchgate.netbiorxiv.org | Alters the protonation state and charge of ionizable residues (Glu, Asp, Lys), affecting electrostatic interactions. pnas.org |
| Ionic Strength | Can screen electrostatic interactions, often accelerating aggregation. acs.org | Reduces electrostatic repulsion between charged peptide molecules. |
| Co-solvents | Can induce alternative secondary structures (e.g., α-helices). pnas.org | Alters the dielectric constant of the solvent and can stabilize different hydrogen bonding patterns. |
Localized Structural Elements and Their Stability
A key characteristic of amyloid fibrils is their remarkable resistance to proteolytic degradation. researchgate.net This resistance is attributed to the highly ordered and compact cross-β-sheet structure, which sterically hinders the access of proteases to the peptide backbone. The region corresponding to residues 20-29 is an integral part of the protease-resistant core of Aβ fibrils. nih.gov Once incorporated into the stable fibrillar structure, this segment is protected from the enzymatic cleavage that would normally clear unfolded or misfolded proteins. This proteolytic stability contributes to the accumulation and persistence of amyloid plaques in the brain.
Identification and Characterization of Turn Structures (e.g., Val24-Lys28)
Detailed structural analyses, particularly solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the conformational preferences of the Amyloid β-Protein (20-29) fragment. A prominent structural motif identified within this peptide is a turn-like conformation involving the residue sequence Val24-Lys28. nih.gov This turn is not a random feature but a stabilized structure arising from a combination of factors.
The stability of the Val24-Lys28 turn is attributed to three primary contributors:
Intrinsic Propensities: The amino acid sequences Val-Gly-Ser-Asn and Gly-Ser-Asn-Lys possess an inherent tendency to form β-turns. nih.gov
Long-Range Electrostatic Interactions: Coulombic interactions between the positively charged side chain of Lysine at position 28 (Lys28) and the negatively charged side chains of Glutamic acid at position 22 (Glu22) or Aspartic acid at position 23 (Asp23) play a crucial role in stabilizing this turn. pnas.org
Hydrophobic Interactions: As will be discussed in the subsequent section, hydrophobic forces between the side chains of Valine at position 24 (Val24) and Lys28 are critical for the formation and stability of this turn. nih.govpnas.org
Computational studies using discrete molecular dynamics have corroborated these experimental findings, revealing that the Aβ(21-30) region, which encompasses the (20-29) fragment, folds into a loop-like conformation. nih.gov These simulations further highlight that this conformational preference is a critical nucleating event for the folding of the entire Aβ monomer. nih.gov
The characterization of this turn structure is significant as it is considered a key step in the pathway of Aβ monomer folding and subsequent assembly into larger, pathogenic aggregates. nih.gov The table below summarizes key findings from structural studies on the Val24-Lys28 turn.
| Structural Feature | Methodology | Key Findings | Reference |
|---|---|---|---|
| Turn Formation | Solution-State NMR | Identification of a turn structure involving residues Val24-Lys28. | nih.gov |
| Stabilizing Interactions | NMR and Molecular Dynamics | Turn stability is a result of intrinsic sequence propensities, long-range electrostatic interactions (Lys28 with Glu22/Asp23), and hydrophobic interactions (Val24-Lys28). | nih.govpnas.org |
| Conformational State | Discrete Molecular Dynamics | The peptide adopts a loop-like conformation driven by hydrophobic attraction between Val24 and Lys28. | nih.gov |
Hydrophobic Interactions in Conformational Organization
Hydrophobic interactions are a dominant force in the conformational organization of the Amyloid β-Protein (20-29) fragment, particularly in the stabilization of the Val24-Lys28 turn. plos.org This interaction primarily involves the nonpolar side chains of Valine at position 24 and the aliphatic portion of the Lysine side chain at position 28. nih.govpnas.org
The hydrophobic effect drives the association of these nonpolar groups to minimize their contact with the aqueous solvent, leading to a more compact, folded structure. pnas.org Molecular dynamics simulations have provided quantitative insights into this phenomenon. Upon the formation of the loop conformation, there is a notable reduction in the solvent-accessible surface area (SASA) of the peptide, indicating the burial of hydrophobic residues. nih.gov
Specifically, the interaction between the isopropyl side chain of Val24 and the butyl part of the Lys28 side chain is a key driver for the formation of the loop-like structure. nih.gov This hydrophobic packing is a critical element that stabilizes the turn conformation. pnas.org The following table presents data from computational studies that underscore the importance of hydrophobic interactions in the conformational organization of this peptide fragment.
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Cα-Cα Distance (Val24-Lys28) | Significant reduction upon loop formation. | Indicates close packing of the Val24 and Lys28 residues. | pnas.org |
| Solvent-Accessible Surface Area (SASA) | A 30% decrease upon formation of the loop conformation. | Demonstrates the burial of hydrophobic side chains away from the solvent. | nih.gov |
| Driving Force | Effective hydrophobic attraction between Val24 and the butyl portion of the Lys-28 side chain. | Highlights the primary role of hydrophobic interactions in initiating the folding of this peptide region. | nih.gov |
Mechanistic Insights into Amyloid β Protein 20 29 Trifluoroacetate Aggregation and Fibril Formation
Stages of Amyloid β-Protein (20-29) Assembly
The assembly of Amyloid β-Protein (20-29) from soluble monomers into insoluble fibrils proceeds through a series of distinct, albeit transient, structural intermediates. This pathway involves initial conformational changes at the monomer level, the formation of small oligomeric nuclei, and their subsequent growth into larger protofibrils and mature fibrils.
The initial and rate-limiting step in the aggregation cascade is the conformational transition of the Aβ monomer from a largely unstructured, random coil state into a conformation prone to self-assembly, which is rich in β-sheet structure. nih.gov This process is nucleated by specific regions within the peptide sequence.
Experimental studies using limited proteolysis have identified the segment spanning residues Ala21–Ala30 as a key protease-resistant region within the larger Aβ peptide, suggesting it forms a stable structural nucleus that initiates the folding process. nih.govnih.gov This decapeptide segment, which largely corresponds to the Aβ(20-29) fragment, is believed to form a turn-like structure centered around residues Val24–Lys28. pnas.org The formation of this turn is a critical event that nucleates the intramolecular folding of the monomer. nih.gov
Molecular dynamics simulations have further elucidated the forces driving this initial fold, indicating that a combination of hydrophobic interactions and transient salt bridges between Lys-28 and acidic residues like Glu-22 and Asp-23 are crucial for the formation and stabilization of this loop structure. pnas.orgpnas.org Once monomers adopt this aggregation-competent conformation, they begin to self-associate into small, soluble oligomers. This oligomerization represents the nucleation phase of the aggregation pathway, a slow and thermodynamically unfavorable process that, once complete, allows for the rapid subsequent growth of larger aggregates. diva-portal.orgnih.gov These early oligomeric species are often considered to be the most significant in terms of biological activity. nih.govpnas.org
| Residue Position | Amino Acid | Postulated Role in Monomer Folding & Nucleation |
| 20 | Phenylalanine (F) | Contributes to the hydrophobic interactions driving initial self-assembly; part of the larger central hydrophobic cluster (CHC). nih.gov |
| 21 | Alanine (A) | Marks the beginning of a protease-resistant segment (Ala21-Ala30) that acts as a folding nucleus. nih.govpnas.org |
| 22 | Glutamic Acid (E) | Involved in forming transient salt bridges with Lys-28 that stabilize the critical turn structure. pnas.orgpnas.org |
| 23 | Aspartic Acid (D) | Also participates in salt bridge formation with Lys-28, contributing to the stability of the folding nucleus. pnas.orgpnas.org |
| 24 | Valine (V) | Part of the central region (Val24-Lys28) that forms a distinct turn or loop, essential for initiating the fold. pnas.org |
| 25 | Glycine (B1666218) (G) | Provides conformational flexibility, facilitating the formation of the turn structure. |
| 26 | Serine (S) | A polar residue within the key turn-forming region. |
| 27 | Asparagine (N) | A polar residue within the key turn-forming region. |
| 28 | Lysine (B10760008) (K) | Forms crucial, transient salt bridges with Glu-22 and Asp-23, stabilizing the loop required for nucleation. pnas.orgpnas.org |
| 29 | Glycine (G) | Provides conformational flexibility at the C-terminal end of the nucleating segment. |
Following the formation of stable oligomeric nuclei, the aggregation process enters a phase of rapid growth. These small oligomers serve as templates for the recruitment of additional monomers, leading to the formation of larger, soluble, and elongated structures known as protofibrils. diva-portal.orgplos.org Protofibrils are considered metastable, on-pathway intermediates in the formation of mature amyloid fibrils. pnas.org Morphologically, they are often described as curvilinear or rod-like particles. plos.org
The growth of these structures occurs through two primary mechanisms: the association of smaller protofibril fragments and the direct addition of monomeric peptides to the ends of existing aggregates. acs.org This latter process, known as fibril elongation, becomes the dominant pathway once a population of protofibrils is established. acs.org The elongation phase is kinetically more favorable than the initial nucleation step, as the existing fibril ends provide a pre-formed template that catalyzes the conformational change of incoming monomers. diva-portal.orgpnas.org This results in the characteristic sigmoidal growth curve observed in many in vitro aggregation assays. royalsocietypublishing.org Eventually, through continued elongation and potential lateral association, these protofibrils mature into the large, insoluble, and highly ordered cross-β-sheet structures that define mature amyloid fibrils. royalsocietypublishing.org
Kinetics of Aggregation
The kinetics of Amyloid β-Protein (20-29) aggregation describe the rate at which the peptide transitions from its monomeric state to fibrillar aggregates. This process is typically characterized by a lag phase, corresponding to nucleation, followed by an exponential growth phase, representing elongation. diva-portal.org The duration of the lag phase and the rate of the growth phase are highly sensitive to a variety of intrinsic and extrinsic factors.
The rate of Aβ (20-29) aggregation can be significantly influenced by a range of physicochemical conditions and the presence of other molecules. Understanding these factors is crucial for interpreting experimental data and elucidating the aggregation mechanism.
| Factor | Effect on Aggregation Rate | Mechanism of Action |
| Peptide Concentration | Increased concentration significantly accelerates aggregation. nih.govresearchgate.net | Higher concentrations increase the probability of intermolecular collisions, facilitating the formation of a critical nucleus and promoting faster elongation. |
| pH | Aggregation is fastest at neutral to slightly acidic pH. mdpi.com | pH alters the protonation state of ionizable residues (e.g., Glu, Asp, Lys), affecting electrostatic interactions and the stability of key structural motifs like salt bridges. oup.com |
| Temperature | Higher temperatures generally increase the rate of aggregation. mdpi.comoup.com | Increased thermal energy can overcome kinetic barriers to conformational change and increase the frequency of molecular interactions. |
| Ionic Strength | Higher salt concentrations tend to accelerate aggregation. mdpi.com | Ions in solution can screen electrostatic repulsion between charged residues on adjacent peptide molecules, facilitating their association. |
| Metal Ions (e.g., Cu²⁺, Zn²⁺) | Can accelerate aggregation. mdpi.com | Metal ions can bind to specific residues, potentially stabilizing aggregation-prone conformations and promoting oligomerization. |
| Pre-existing Seeds | Dramatically accelerates aggregation by eliminating the lag phase. | Seeds provide a pre-formed template for the conformational conversion and addition of monomers, bypassing the slow primary nucleation step. |
| Trifluoroacetate (B77799) (TFA) | Pre-treatment with TFA ensures a disaggregated, monomeric starting state. researchgate.net | As a strong acid and solvent, TFA disrupts existing aggregates and hydrogen bonds, promoting a random coil conformation and leading to more reproducible kinetic data. |
Role of Specific Residues in Aggregation Propensity
The intrinsic propensity of the Aβ(20-29) peptide to aggregate is encoded in its amino acid sequence. Specific residues and short sequence motifs are instrumental in directing the peptide's folding, self-association, and ultimate fibril formation.
The aggregation of amyloid-β peptides is strongly driven by hydrophobic interactions. A key region known as the central hydrophobic cluster (CHC), canonically defined as residues 17-21 (LVFFA), is considered critical for initiating self-assembly. nih.govresearchgate.net The Aβ(20-29) fragment contains Phenylalanine-20 (F20) of this crucial cluster, and the subsequent residues (Ala21-Ala30) have been identified as a primary nucleation site for folding. nih.govpnas.org
The hydrophobicity provided by F20 is a significant driving force for the collapse of the peptide chain and subsequent intermolecular association. nih.gov Studies involving mutations of the phenylalanine residues within the CHC have demonstrated their profound impact on aggregation; for instance, substituting a phenylalanine with a less hydrophobic residue can disrupt folding and inhibit fibril formation. acs.org
Beyond the hydrophobicity of F20, the sequence of Aβ(20-29) contains the critical turn-forming region of Val24-Lys28. The stability of the β-turn in this segment is a determining factor in whether the peptide will proceed down a pathological aggregation pathway. pnas.orgpnas.org Pathogenic mutations located near this region, such as at positions E22 and D23, are known to alter the stability of this turn and accelerate aggregation, further underscoring the significance of the local amino acid sequence in governing the entire fibrillation process. nih.gov
| Residue(s) | Sequence | Significance in Aggregation Propensity |
| F20 | Phe | Part of the Central Hydrophobic Cluster (CHC); provides a key hydrophobic interaction point that drives peptide collapse and intermolecular association. nih.govresearchgate.net |
| A21-A30 | AEDVGSNKGA | Identified as a protease-resistant segment that forms a stable structural nucleus, initiating the monomer folding process. nih.govpnas.org |
| V24-K28 | VGSNK | Forms a critical β-turn structure that is essential for nucleating the intramolecular fold of the monomer, a rate-limiting step in aggregation. pnas.orgpnas.org |
Impact of Amino Acid Substitutions (e.g., D-amino acids at Asp23 and Ser26) on Conformational Preference and Aggregation
The substitution of naturally occurring L-amino acids with their D-enantiomers within the Amyloid β-Protein (20-29) sequence, specifically at positions Aspartic acid-23 (Asp23) and Serine-26 (Ser26), has a profound impact on the peptide's conformational preference, which is a key determinant of its aggregation pathway. nih.gov Spectroscopic studies have revealed that these chiral mutations significantly alter the peptide's secondary structure, with the effects being highly dependent on the solvent environment. nih.govresearchgate.net
In an acidic aqueous environment (10mM acetate (B1210297) buffer, pH 3), the native Aβ(20-29) peptide primarily adopts a random coil structure that includes some β-turn characteristics. nih.gov However, the introduction of D-amino acids at key positions induces a notable conformational shift. The substitution at Ser26 ([D-Ser26]Aβ(20-29)) results in a structure with a significant amount of polyproline II (PPII) type helix, alongside a β-turn contribution. nih.govresearchgate.net The effect is even more pronounced with the substitution at Asp23; the [D-Asp23]Aβ(20-29) peptide adopts a structure that is predominantly PPII type. nih.govresearchgate.net This increased tendency for a PPII conformation upon D-amino acid substitution is considered to have significant biological implications. nih.gov
The conformational landscape changes further in a structure-promoting solvent like 2,2,2-trifluoroethanol (B45653) (TFE). In TFE, the native Aβ(20-29) peptide favors a 3(10)-helix conformation. nih.gov In contrast, the [D-Asp23]Aβ(20-29) variant adopts a more stable α-helix. nih.govresearchgate.net The [D-Ser26]Aβ(20-29) peptide, however, reverts to a random coil with some β-turn structures, demonstrating that the influence of a D-amino acid substitution is highly position- and context-specific. nih.gov
These findings underscore the critical role that the chirality of specific residues plays in dictating the folding nucleus of the peptide. The region around residues 23-26 is known to form a β-turn, a critical step in the aggregation process. nih.gov Modifications at these sites, including D-amino acid substitution, isomerization at Asp23, or phosphorylation at Ser26, can either accelerate aggregation, stabilize soluble oligomers, or inhibit fibrillization entirely by altering the peptide's ability to form the necessary intermolecular contacts. nih.govresearchgate.net For instance, the epimerization of Ser26 has been found to reduce the propensity for fibril formation by stabilizing aggregation intermediates. researchgate.net
| Peptide Variant | Conformation in Acetate Buffer (pH 3) | Conformation in TFE |
| Aβ(20-29) (Native) | Random coil with β-turn | 3(10)-helix |
| [D-Asp23]Aβ(20-29) | Predominantly Polyproline II (PPII) | α-helix |
| [D-Ser26]Aβ(20-29) | Significant Polyproline II (PPII) with β-turn | Random coil with β-turn |
Data sourced from spectroscopic studies. nih.govresearchgate.net
Influence of Exogenous Agents on Amyloid β-Protein (20-29) Assembly
The inhibition of amyloid-β aggregation using small molecules is a major therapeutic strategy being investigated for Alzheimer's disease. nih.govthieme-connect.com These molecules are typically designed to interfere with the peptide's self-assembly process by binding to specific regions, thereby preventing the conformational changes necessary for aggregation or blocking the sites of protein-protein interaction. nih.govpharmakure.com Research in this area has identified numerous compounds, such as apomorphine, curcumin, resveratrol (B1683913), and tramiprosate, that can modulate the aggregation of the full-length Aβ peptide. nih.govresearchgate.netportlandpress.com The mechanisms of action often involve interactions with the hydrophobic core or N-terminal regions of the full-length peptide. nih.govnih.gov
While extensive research has been conducted on the full-length Aβ40 and Aβ42 peptides, specific studies detailing the modulation of the isolated Amyloid β-Protein (20-29) fragment by small molecules are less common in the scientific literature. The Aβ(20-29) fragment contains a portion of the central hydrophobic cluster, which is crucial for aggregation. nih.gov Therefore, small molecules that target hydrophobic interactions could theoretically influence its assembly. Potential inhibitory mechanisms could involve stabilizing the monomeric state, redirecting the aggregation pathway towards non-toxic, off-pathway amorphous aggregates, or capping growing fibrils to prevent further elongation. nih.govnih.gov However, without direct experimental evidence on the Aβ(20-29) fragment, the specific effects of known small-molecule modulators on this particular peptide sequence remain largely speculative.
Metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺), are known to be key modulators of amyloid-β aggregation and are found in high concentrations within the amyloid plaques of Alzheimer's disease patients. pnas.orgmdpi.comnih.gov The primary, high-affinity binding sites for these metal ions on the full-length Aβ peptide are located in the N-terminal region (residues 1-16), involving several histidine residues. pnas.orgucla.edu Since the Amyloid β-Protein (20-29) fragment lacks this N-terminal domain, it does not possess the same high-affinity binding sites. pnas.org
Despite this, research indicates that metal ions can still exert a significant influence on the structure and aggregation of the region encompassed by residues 20-29. NMR spectroscopy studies on the full-length Aβ peptide have shown that the binding of zinc to the N-terminus induces conformational changes that propagate along the peptide sequence. nih.govmpg.de Specifically, zinc binding introduces rigidity in the Val24-Lys28 region, which lies within the Aβ(20-29) sequence. nih.govmpg.de This induced turn-like structure can alter the peptide's aggregation propensity. mpg.de
| Metal Ion | Effect on Aβ (20-29) Region (within full-length peptide) | Consequence for Aggregation Pathway |
| Zinc (Zn²⁺) | Induces rigidity in the Val24-Lys28 region. nih.govmpg.de | Redirects assembly from fibrillar to amorphous aggregates. nih.gov |
| Zinc (Zn²⁺) | May disrupt the Asp23-Lys28 salt bridge. mdpi.com | Alters fibril structure and stability. mdpi.com |
| Copper (Cu²⁺) | Primary binding outside the 20-29 region; indirect effects on conformation. plos.org | Promotes aggregation and can stabilize peptide-peptide interactions. plos.org |
Interactions of Amyloid β Protein 20 29 Trifluoroacetate with Biological Components
Binding Studies with Model Membranes and Lipids
The interaction between amyloid peptides and neuronal cell membranes is a pivotal event in the amyloid cascade. The lipid bilayer provides a surface that can catalyze the aggregation of Aβ peptides. Studies on model membranes have been crucial in elucidating the specific lipid compositions and physicochemical properties that modulate these interactions.
The composition of a lipid membrane significantly dictates the nature and outcome of its interaction with amyloid-β peptides, including the region encompassing residues 20-29. Research has shown that membrane components and physicochemical properties are key in regulating Aβ aggregation pathways and the conformational state of the peptide. chemrxiv.org The initial binding is often driven by electrostatic interactions between the peptide and the lipid headgroups, which then facilitates hydrophobic interactions between the peptide's C-terminal region (including residues 20-29) and the lipid tails of the bilayer. researchgate.net
This interaction with the membrane surface induces a significant conformational change in Aβ monomers. researchgate.net Depending on factors like peptide concentration and the specific lipids present, Aβ can transition from a largely unstructured random coil in solution to either α-helical or β-sheet structures upon membrane binding. chemrxiv.orgresearchgate.net
Specific lipid types have been identified as key modulators of Aβ interaction and aggregation:
Anionic Lipids: The presence of negatively charged (anionic) lipids in a membrane significantly promotes Aβ binding and accelerates aggregation. These membranes can act as two-dimensional templates, effectively increasing the local concentration of the peptide and facilitating its assembly. scirp.orgresearchgate.net
Cholesterol: The inclusion of cholesterol in model membranes has been shown to enhance the aggregation of Aβ peptides, even at physiologically low concentrations. acs.org Cholesterol alters membrane fluidity and can increase the affinity of Aβ monomers for the bilayer, promoting a conformational shift toward a more aggregation-prone, β-sheet-rich structure. acs.orgresearchgate.net
Gangliosides: Gangliosides, particularly GM1, play a significant role in promoting Aβ-membrane interactions. nih.gov Binding to GM1-containing membranes can induce a structural transition in Aβ from a random coil to an α-helix at low peptide-to-lipid ratios, while higher ratios favor the formation of β-sheet conformations, expediting fibril formation. researchgate.net
| Membrane Component | Observed Effect on Aβ Peptide | Primary Interaction Mechanism | Reference |
|---|---|---|---|
| Anionic Lipids (e.g., POPS) | Accelerated aggregation and binding. | Electrostatic attraction; acts as a 2D concentration template. | scirp.orgresearchgate.net |
| Cholesterol | Enhanced aggregation; promotes β-sheet formation. | Increases membrane affinity and alters membrane fluidity. | acs.orgresearchgate.net |
| GM1 Ganglioside | Induces conformational change (random coil to α-helix or β-sheet). | Specific binding that modulates peptide secondary structure. | nih.govresearchgate.net |
| Sphingomyelin | Promotes Aβ binding and oligomerization, particularly in cholesterol-rich domains. | Facilitates interaction within lipid raft-like domains. | researchgate.net |
Cross-Amyloid Interactions with Other Pathogenic Peptides
The phenomenon of cross-amyloid interaction, where one amyloidogenic protein can influence the aggregation of another, is of growing interest, particularly in the context of comorbidities like Alzheimer's disease (AD) and Type 2 Diabetes (T2D). The co-deposition of Aβ and Islet Amyloid Polypeptide (IAPP) in both brain and pancreatic tissues suggests a molecular link between these conditions. researchgate.net
Molecular dynamics simulations have provided detailed insights into the direct interaction between amyloidogenic fragments of Aβ and IAPP. A key study focused on the "hotspot" regions of Aβ(16-22) and IAPP(20-29), the latter being a critical fragment for IAPP's aggregation propensity. chemrxiv.orgacs.org The simulations revealed that when mixed, these two peptide fragments readily co-aggregate. chemrxiv.orgacs.org
The resulting hetero-oligomers are structurally distinct from the homo-oligomers formed by each peptide alone. acs.org While IAPP(20-29) on its own tends to form stacked, parallel β-sheets, the mixed system containing both Aβ(16-22) and IAPP(20-29) preferably assembles into antiparallel, β-barrel-like structures. acs.orgaalto.fi In these co-aggregates, the Aβ and IAPP fragments are arranged in an interdigitated fashion, creating a stable, hybrid structure. acs.orgaalto.fi This interaction is energetically favorable, indicating a high propensity for these fragments to cross-interact and form hetero-aggregates. chemrxiv.org
The interaction between Aβ and IAPP fragments has significant implications for the pathology of amyloid diseases. The formation of hetero-aggregates represents a co-aggregation phenomenon where the presence of one peptide can accelerate the aggregation and modulate the toxicity of the other. nih.gov
The β-barrel structures formed by the co-aggregation of Aβ and IAPP fragments are noteworthy as such structures have been previously identified as potentially cytotoxic amyloid species. acs.orgaalto.fi The formation of these unique hetero-oligomers suggests a mechanism by which the presence of both peptides could lead to enhanced cellular toxicity compared to the aggregation of either peptide alone. researchgate.net
Furthermore, soluble, non-aggregated IAPP has been shown to significantly accelerate the aggregation of Aβ. nih.gov The mechanism involves the Aβ-IAPP heterodimer inducing an unfolding of the helical structure of the Aβ(16-22) core region. This conformational change lowers the free energy barrier for Aβ aggregation, thus shortening the lag phase and promoting the formation of toxic aggregates. nih.gov In a membrane environment, IAPP-Aβ hetero-complexes have been found to aggregate and permeabilize membranes at a rate faster than Aβ alone. acs.org This synergistic relationship, where the peptides mutually promote their aggregation and potential toxicity, provides a plausible molecular basis for the epidemiological link between Alzheimer's disease and Type 2 Diabetes. acs.org
| Finding | Methodology | Key Result/Implication | Reference |
|---|---|---|---|
| Structural Characterization of Hetero-oligomers | Molecular Dynamics (MD) Simulations | Aβ(16-22) and IAPP(20-29) form interdigitated, antiparallel β-barrel structures, a feature of cytotoxic species. | acs.orgaalto.fi |
| Energetics of Co-aggregation | MD Simulations | The mixed Aβ-IAPP system is energetically more favorable than homogenous Aβ aggregation, promoting hetero-assembly. | chemrxiv.org |
| Kinetic Modulation | In vitro aggregation assays | Soluble IAPP accelerates Aβ aggregation by inducing conformational changes in the Aβ core, reducing the nucleation barrier. | nih.gov |
| Membrane Permeabilization | ATR-FTIR, Fluorescence Microscopy | IAPP-Aβ hetero-complexes aggregate on and disrupt cell membranes faster than Aβ alone. | acs.org |
Peptide-Peptide Interactions and Self-Recognition Domains
The aggregation of amyloid-β is not a random process but is guided by specific peptide-peptide interactions between Aβ monomers. These interactions are mediated by self-recognition domains within the peptide sequence that promote binding and facilitate the ordered assembly into β-sheet-rich fibrils.
The pentapeptide sequence KLVFF, corresponding to residues 16-20 of the amyloid-β protein, is widely recognized as a central hydrophobic domain and a critical self-recognition site. researchgate.net This region plays a pivotal role in mediating the peptide-peptide interactions that are essential for the formation and stabilization of β-sheets, the core structural motif of amyloid fibrils. researchgate.netresearchgate.net The KLVFF sequence in one Aβ monomer can bind to the corresponding KLVFF sequence in another, acting as a recognition element that facilitates the ordered stacking of peptides into larger aggregates. aalto.fi
Because of its crucial role in self-assembly, the KLVFF fragment itself has become a major focus for developing inhibitors of Aβ aggregation. Peptides based on or containing the KLVFF sequence can act as "β-sheet breakers." aalto.fi They function by binding to the KLVFF region of full-length Aβ, thereby blocking this key recognition site and interfering with the attachment of subsequent Aβ monomers to the growing fibril. acs.orgaalto.fi
Studies have demonstrated that KLVFF-based peptides can effectively modulate Aβ aggregation and its associated toxicity:
Inhibition of β-Sheet Formation: Circular dichroism experiments have confirmed that KLVFF peptides can reduce the formation of β-sheet secondary structures in Aβ solutions in a concentration-dependent manner. chemrxiv.orgresearchgate.net
Modulation of Toxicity: By interfering with the aggregation process, KLVFF-based inhibitors can reduce Aβ-induced neurotoxicity. aalto.finih.gov Some cyclic KLVFF derivatives have been shown to redirect the aggregation process towards the formation of "off-pathway" oligomeric species that are significantly less toxic than the native Aβ oligomers. portlandpress.com
Destabilization of Fibrils: Molecular dynamics simulations suggest that KLVFF peptides can bind to Aβ fibrils and induce conformational changes that destabilize their structure, potentially leading to the partial detachment of monomers from the ends of the fibril. chemrxiv.orgresearchgate.net
However, the KLVFF fragment itself has a tendency to self-aggregate, which can limit its efficacy as an inhibitor. researchgate.net This has led to the rational design of modified KLVFF-based peptides, for instance, by incorporating D-amino acids or attaching "disrupting elements" like oligolysine chains, to enhance their stability, binding affinity, and inhibitory potency while reducing their own propensity to aggregate. researchgate.netacs.org These rationally designed inhibitors, which specifically target the KLVFF self-recognition domain, represent a promising therapeutic strategy for modulating Aβ aggregation and toxicity. researchgate.net
Advanced Methodologies for Characterization of Amyloid β Protein 20 29 Trifluoroacetate
Spectroscopic Techniques for Conformational Analysis
Spectroscopic methods are indispensable for elucidating the structural properties of amyloid peptides. They offer a window into the conformational transitions that these peptides undergo, from monomeric states to aggregated fibrillar structures.
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can quantify the proportions of α-helix, β-sheet, and random coil conformations.
For amyloid peptides, CD studies often track the transition from a random coil or α-helical state to a β-sheet-rich conformation, which is characteristic of amyloid fibril formation. nih.govresearchgate.net The choice of solvent significantly influences the peptide's conformation. In aqueous solutions, particularly between pH 4 and 7, amyloid peptides tend to favor a β-sheet structure. nih.gov Conversely, in organic solvents such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), an α-helical conformation is often induced. nih.gov It is standard practice to disaggregate peptide preparations using trifluoroacetic acid (TFA) or HFIP prior to conformational studies to ensure a well-defined starting state. nih.gov
A study on the Aβ(11-28) fragment, which encompasses the 20-29 sequence, revealed that even in the presence of HFIP, a potent α-helix inducer, a significant amount of β-sheet conformation was unexpectedly observed. bibliotekanauki.pl This suggests a strong intrinsic propensity of this region to adopt a β-sheet structure, which is crucial for the aggregation process. The aggregation of Aβ(11-28) variants, triggered by the addition of water to HFIP, was found to be consistent with a model involving an α-helix-containing intermediate. bibliotekanauki.pl
Table 1: Conformational States of Amyloid-β Fragments as Determined by CD Spectroscopy
| Peptide Fragment | Solvent/Condition | Predominant Secondary Structure | Reference |
|---|---|---|---|
| Aβ(1-28), Aβ(1-39), Aβ(1-42) | Aqueous solution (pH 4-7) | β-Sheet (oligomeric) | nih.gov |
| Aβ(1-28), Aβ(1-39), Aβ(1-42) | TFE or HFIP solution | α-Helix (monomeric) | nih.gov |
| Aβ(11-28) | HFIP (strong α-helix inducer) | High β-sheet content | bibliotekanauki.pl |
| Aβ(29-42) | Aqueous solution | Intermolecular β-sheet | nih.gov |
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for examining the secondary structure of proteins and peptides, particularly in aggregated states. The amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibrations of the peptide backbone, is especially sensitive to conformational changes.
In the context of amyloid fibrils, FT-IR spectra are characterized by a strong, narrow absorption band typically located between 1615 and 1630 cm⁻¹. This low-frequency band is indicative of the extended and highly ordered intermolecular β-sheet structure that forms the core of the fibrils. The trifluoroacetate (B77799) counterion, present in the Amyloid β-Protein (20-29) Trifluoroacetate salt, is expected to exhibit its own characteristic infrared absorptions, which may include a prominent C=O stretching band around 1677 cm⁻¹. nih.gov
Studies on the hIAPP(20–29) fragment, an amyloidogenic peptide from a different protein but with a similar amyloid-forming propensity, have shown that modifications to the peptide's termini can influence its ability to form β-sheets. acs.org Specifically, infrared spectroscopy revealed that an acetylated version of the fragment remained in a random coil conformation, while other variants adopted β-sheet-rich structures. acs.org This highlights the sensitivity of FT-IR in detecting subtle structural changes that can have significant impacts on aggregation.
Table 2: Characteristic FT-IR Amide I Bands for Protein Secondary Structures
| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |
|---|---|
| α-Helix | ~1650 - 1658 |
| β-Sheet (antiparallel) | ~1620 - 1640 and ~1680 - 1700 |
| β-Sheet (parallel) | ~1620 - 1640 |
| Amyloid Fibril β-Sheet | ~1615 - 1630 |
| Random Coil | ~1640 - 1650 |
| Trifluoroacetate C=O Stretch | ~1677 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution structural information on peptides and proteins in both solution and solid states. For amyloid peptides, solid-state NMR (ssNMR) is particularly powerful for characterizing the structure of insoluble fibrils.
Early ssNMR studies on amyloidogenic fragments, such as a peptide from the islet amyloid polypeptide (IAPP) corresponding to residues 20-29, were instrumental in detailing the molecular architecture of amyloid fibrils. nih.gov These studies helped to establish which amino acids are integral to the β-sheet core.
More directly relevant to the Aβ(20-29) fragment, a detailed investigation of the overlapping Aβ(21-30) peptide was conducted. nih.gov This region was identified as being resistant to proteolytic degradation, suggesting a stable, structured conformation. Solution NMR studies and molecular dynamics simulations of Aβ(21-30) revealed a distinct bend or turn motif centered around residues Val24 to Lys28. This turn is stabilized by a salt bridge between the side chains of Lys28 and Glu22, as well as a network of hydrogen bonds. nih.gov This structured turn is believed to act as a nucleation site for the folding of the entire Aβ monomer, which is a critical initial step in the aggregation cascade. nih.gov
Table 3: Structural Features of the Aβ(21-30) Fragment from NMR and Simulation Studies
| Feature | Residues Involved | Stabilizing Interactions | Reference |
|---|---|---|---|
| Turn/Bend Motif | Val24 - Lys28 | Salt bridge (Lys28-Glu22), Hydrogen bond network | nih.gov |
| Protease Resistance | Ala21 - Ala30 | Stable, structured conformation | nih.gov |
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. As an extension of conventional infrared absorption spectroscopy, VCD is sensitive not only to the secondary structure of peptides but also to their supramolecular chirality, making it exceptionally well-suited for studying the formation and polymorphism of amyloid fibrils. nih.govnih.gov
VCD has demonstrated an unusual sensitivity to the development of protein fibrils in solution, often exhibiting enhanced signals in the amide I and II regions as fibrillation progresses. nih.gov This enhancement is thought to arise from the long-range vibrational coupling within the highly ordered fibrillar structure. jst.go.jp While specific VCD studies on the Aβ(20-29) fragment are not extensively documented, research on full-length Aβ(1-40) and Aβ(1-42) has shown that VCD can discriminate between the aggregated forms of these two peptides. Aggregated Aβ(1-42) displays an intense, sharp VCD band with left-handed optical activity around 1625 cm⁻¹, whereas Aβ(1-40) shows a weaker, broader band with right-handed activity near 1630 cm⁻¹. jst.go.jp This indicates that the two peptides adopt β-sheet conformations with opposite supramolecular chirality, which may be linked to the higher neurotoxicity of Aβ(1-42). jst.go.jp
Electronic Circular Dichroism (ECD), which operates in the ultraviolet region of the spectrum, is another key technique for studying protein and peptide conformation. It is particularly useful for monitoring changes in secondary structure in solution.
While detailed ECD studies focusing solely on the Aβ(20-29) fragment are limited, research on related fragments provides valuable insights. For instance, a study on the Aβ(1–16) fragment combined ECD with other techniques to investigate the effect of copper ion (Cu(II)) binding. nih.gov The results showed that Cu(II) binding induces a conformational transition from a polyproline II (PPII) type structure to a β-sheet structure. This demonstrates the utility of ECD in monitoring conformational changes induced by external factors such as metal ions, which are known to play a role in amyloid pathology.
Fluorescence spectroscopy offers a highly sensitive means to probe the local environment and conformational dynamics of peptides. Amyloidogenic peptides can be studied using their intrinsic fluorescence or through the introduction of site-specific fluorescent probes.
The intrinsic fluorescence of amyloid-beta peptides typically arises from the tyrosine residue at position 10 (Tyr10). Studies monitoring the intrinsic fluorescence of Tyr10 have been used to track the early stages of Aβ oligomerization. rsc.orgresearchgate.net To probe other regions of the peptide, site-specific substitutions can be made. In a notable study, tyrosine was substituted for phenylalanine at position 20 ([Tyr20]Aβ40) to create a fluorescent probe within the 20-29 region. The fluorescence of this Tyr20 probe was found to be partially quenched in the unassembled peptide. However, during the aggregation process, specifically during the maturation of an α-helical intermediate into amyloid fibrils, a significant and rapid increase in fluorescence intensity was observed. This finding suggests a distinct conformational change in the local environment of residue 20 as the peptide assembles.
Furthermore, it has been discovered that amyloid fibrils, including those of Aβ, can develop an intrinsic fluorescence in the blue-green region of the spectrum. biorxiv.org This fluorescence is a general feature of the cross-β sheet structure and is independent of the presence of aromatic amino acid residues. biorxiv.org This phenomenon offers a label-free method for detecting amyloid formation.
Table 4: Fluorescence Probing of Amyloid-β Assembly
| Probe | Peptide Context | Observation | Implication | Reference |
|---|---|---|---|---|
| Intrinsic Tyr10 | Full-length Aβ | Changes in fluorescence decay track oligomerization | Monitors early aggregation events | rsc.orgresearchgate.net |
| Site-specific Tyr20 | [Tyr20]Aβ40 | Rapid increase in fluorescence intensity during fibril maturation | Conformational change in the 20-29 region during assembly | |
| Intrinsic Fibril Fluorescence | General Amyloid Fibrils | Development of blue-green fluorescence upon aggregation | Label-free detection of amyloid formation | biorxiv.org |
Biophysical Characterization of Aggregation States
Biophysical methods are essential for monitoring the kinetics of aggregation and identifying the various species that form during this process. These techniques are often used to quantify the extent of fibril formation and to detect the transient oligomeric intermediates that are thought to be the most cytotoxic species.
Thioflavin-T (ThT) fluorescence assay is a widely used method to monitor the formation and quantification of amyloid fibrils in vitro. nih.gov ThT is a benzothiazole (B30560) dye that exhibits a characteristic fluorescence enhancement and a red shift in its emission spectrum upon binding to the cross-β-sheet structures of amyloid fibrils. medchemexpress.comresearchgate.net In an aqueous solution, ThT is weakly fluorescent; however, when it binds to amyloid fibrils, its fluorescence emission at approximately 482-490 nm increases significantly when excited at around 440-450 nm. nih.govmedchemexpress.comnih.gov
This change in fluorescence intensity is directly proportional to the amount of amyloid fibrils present, allowing for real-time monitoring of the aggregation kinetics. nih.gov A typical ThT assay reveals a sigmoidal curve representing the nucleation-dependent polymerization process of amyloid formation, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). researchgate.net While ThT is highly effective for detecting mature fibrils, it is less sensitive to the early-stage, non-β-sheet-rich oligomeric intermediates. nih.gov
| Parameter | Value | Reference |
| Excitation Maximum (Bound) | ~440-450 nm | medchemexpress.comnih.gov |
| Emission Maximum (Bound) | ~482-490 nm | nih.govmedchemexpress.comnih.gov |
| Fluorescence Enhancement | ~10-fold or more | nih.gov |
| Binding Site | Side chain channels along the fibril axis | nih.gov |
Fluorescence Correlation Spectroscopy (FCS) is a powerful single-molecule technique used to investigate the early stages of amyloid aggregation, particularly the formation of soluble oligomers. mdpi.com FCS measures fluctuations in fluorescence intensity within a tiny, precisely defined observation volume as fluorescently labeled molecules diffuse in and out. nih.gov By analyzing the correlation of these fluctuations, one can determine the diffusion coefficient of the fluorescent species. mdpi.com
Larger particles, such as oligomers, diffuse more slowly than smaller monomers, resulting in longer diffusion times. mdpi.com This allows for the detection and size characterization of different aggregation states in a heterogeneous solution. mdpi.comnih.gov FCS is particularly valuable for studying amyloid β-protein (20-29) because it can detect the low-populated, transient oligomeric intermediates that are often missed by bulk methods like ThT assays. mdpi.com This technique has been successfully used to detect amyloid β-protein multimers in biological fluids. bioscience.co.uk
| Feature | Description | Reference |
| Principle | Measures fluorescence fluctuations due to diffusion | nih.gov |
| Key Measurement | Diffusion time of fluorescently labeled molecules | mdpi.com |
| Application | Detection and sizing of soluble oligomers and aggregates | mdpi.comnih.gov |
| Advantage | High sensitivity to early-stage aggregation intermediates | mdpi.com |
Congo Red (CR) is another dye historically used to identify amyloid deposits. nih.gov When CR binds to the cross-β-sheet structure of amyloid fibrils, it results in a characteristic shift in its absorption spectrum. nih.gov Furthermore, when viewed under polarized light, CR-stained amyloid fibrils exhibit a distinctive apple-green birefringence. pnas.org
The binding of CR to amyloid-like proteins with a β-pleated sheet conformation can be quantitatively examined. researchgate.net While ThT assays are generally more sensitive and widely used for kinetic studies, CR binding is a valuable confirmatory assay to establish the amyloid nature of protein aggregates. nih.gov However, it has been noted that in some cases, small molecule interactions can be incorrectly identified as inhibitory to amyloid formation when relying solely on dye-binding assays like Congo Red. whiterose.ac.uk
| Property | Observation with Amyloid Fibrils | Reference |
| Absorption Spectrum | Red shift upon binding | nih.gov |
| Polarized Light Microscopy | Apple-green birefringence | pnas.org |
| Application | Confirmation of amyloid structure | nih.gov |
| Binding Mechanism | Interaction with cross-β-pleated sheets | researchgate.net |
Microscopic and Imaging Techniques
Microscopy and imaging techniques provide direct visualization of the morphological characteristics of amyloid aggregates, from the earliest oligomers to mature fibrils. These methods offer invaluable structural information that complements the data obtained from biophysical assays.
Electron microscopy (EM), particularly transmission electron microscopy (TEM), is a high-resolution imaging technique used to visualize the morphology of amyloid β-protein fibrils. nih.gov Samples are typically negatively stained to enhance contrast, allowing for the detailed observation of fibril structure. scispace.com
TEM images can reveal key morphological features of Amyloid β-Protein (20-29) fibrils, such as their length, width, and periodicity or twist. nih.govscispace.com Amyloid fibrils are often observed as long, unbranched filaments that can be straight or helically wound. scispace.com EM is also crucial for confirming the presence of fibrils in samples analyzed by other techniques, such as ThT or CR assays, and for distinguishing between different polymorphic forms of fibrils. nih.govnih.gov
| Parameter | Typical Observation for Aβ Fibrils | Reference |
| Length | Indeterminate, often several micrometers | scispace.com |
| Width | ~8-10 nm | scispace.com |
| Morphology | Long, unbranched, often helically twisted filaments | nih.govscispace.com |
| Sample Preparation | Negative staining (e.g., with ammonium (B1175870) molybdate) | acs.org |
Atomic Force Microscopy (AFM) is a powerful imaging technique that can visualize the three-dimensional structure of amyloid aggregates on a surface with nanometer resolution. springernature.commdpi.com A key advantage of AFM is its ability to operate in liquid environments, allowing for the real-time observation of the aggregation process, from the appearance of early oligomers to their growth into mature fibrils. mdpi.com
AFM has been used to study the self-assembly of peptide fragments such as amylin (20-29), a system with similarities to Aβ aggregation. nottingham.ac.uk These studies reveal the formation of globular intermediates that evolve into flat, ribbon-like fibrils. nottingham.ac.uk For Amyloid β-Protein, AFM can provide detailed information on the polymorphism of fibrillar structures, including variations in height and periodicity. springernature.com Furthermore, single-molecule force spectroscopy, an application of AFM, can be used to probe the intermolecular forces involved in the initial stages of oligomerization, such as dimer formation. unmc.edu
| Capability | Description | Reference |
| High-Resolution Imaging | Provides nanometer-scale topographical images of oligomers and fibrils. | springernature.commdpi.com |
| In Situ Observation | Allows for real-time monitoring of the aggregation process in liquid. | mdpi.com |
| Polymorphism Analysis | Characterizes different fibril morphologies and assemblies. | nottingham.ac.uk |
| Force Spectroscopy | Measures intermolecular interaction forces during early aggregation events. | unmc.edu |
Stimulated Raman Scattering (SRS) Microscopy for Misfolded Protein Content
Stimulated Raman Scattering (SRS) microscopy has emerged as a powerful, label-free imaging technique for the characterization of misfolded protein content, particularly in the context of amyloid pathologies. leica-microsystems.comresearchgate.net This method provides high chemical specificity and allows for the direct visualization of protein aggregates in complex biological environments, such as brain tissue. biorxiv.org The core principle behind its application to amyloid proteins lies in the detection of conformational changes in the protein backbone. nih.gov
The transition from a native α-helical or random coil structure to a β-sheet-rich conformation, characteristic of amyloid fibrils, induces a noticeable shift in the vibrational frequency of the amide I band (primarily C=O stretching) of the polypeptide backbone. nih.govmdpi.com Specifically, the formation of β-sheet structures results in a blue shift of the amide I peak by approximately 10-12 cm⁻¹, typically from around 1658 cm⁻¹ to 1670 cm⁻¹. nih.gov SRS microscopy can detect this spectral shift with high sensitivity and spatial resolution, enabling the differentiation of misfolded, aggregated proteins from normally folded proteins and other biomolecules like lipids. leica-microsystems.comnih.gov
Researchers have successfully applied multicolor and hyperspectral SRS microscopy to image amyloid-β plaques in the brain tissue of Alzheimer's disease (AD) mouse models. nih.govmdpi.comamegroups.org By tuning the SRS excitation to the specific Raman shifts corresponding to β-sheets (e.g., 1670 cm⁻¹) and normal proteins or lipids, it is possible to generate high-contrast images that delineate the plaque core from the surrounding tissue. biorxiv.org This approach has revealed that amyloid plaques often exhibit a core-shell structure, with a dense, proteinaceous core rich in β-sheets surrounded by a halo of lipid deposits. biorxiv.org The speed of SRS imaging is significantly faster than traditional confocal Raman mapping, making it suitable for screening larger tissue areas. researchgate.net Furthermore, advanced SRS techniques like VISTA (vibrational imaging of swelled tissues and analysis) and MAGNIFIERS (molecule anchorable gel-enabled nanoscale imaging of fluorescence and stimulated Raman scattering microscopy) push the spatial resolution to the nanoscale, offering unprecedented detail of the fibrillar morphology within aggregates. nih.govnih.gov
| Secondary Structure | Typical Amide I Peak Position (cm⁻¹) | Significance in Amyloid β Characterization |
|---|---|---|
| α-Helix / Random Coil | ~1658 | Represents soluble, non-aggregated, or normally folded protein states. nih.gov |
| β-Sheet | ~1670 | A key spectral marker for misfolded and aggregated amyloid proteins forming fibrils and plaques. nih.gov |
Computational and Molecular Modeling Approaches
Molecular dynamics (MD) simulations serve as a "computational microscope," providing atomic-level insights into the structural dynamics and interaction mechanisms of amyloid-β peptides, including fragments like Amyloid β-Protein (20-29). tandfonline.complos.org These simulations model the movements and interactions of atoms over time, allowing researchers to observe processes that are often difficult to capture experimentally, such as the initial steps of peptide aggregation and conformational transitions. frontiersin.org
MD simulations have been instrumental in elucidating the pathway of amyloid aggregation. Studies on various Aβ fragments have shown that aggregation is often preceded by a conformational change from a random coil to an α-helix and subsequently to a β-hairpin structure. jst.go.jpmdpi.com The formation of β-hairpins is a critical step as it promotes the formation of intermolecular β-sheets, the fundamental structure of amyloid fibrils. jst.go.jpmdpi.com Simulations of fragments such as Aβ(16-22) and Aβ(29-42) have demonstrated how these peptides self-assemble into organized, β-strand-rich oligomers. mdpi.combiorxiv.org These computational studies highlight the importance of the central hydrophobic core of Aβ, which includes the 20-29 region, in driving monomer-monomer interactions and stabilizing the resulting aggregates. tandfonline.com
Furthermore, MD simulations are used to investigate the interactions between Aβ peptides and other biological components, such as cell membranes. tandfonline.comnih.gov These studies can reveal how Aβ oligomers insert into and disrupt lipid bilayers, a proposed mechanism of cytotoxicity. nih.govnih.gov Simulations also play a crucial role in understanding how inhibitor molecules, such as small organic compounds or other peptides, can interfere with the aggregation process. plos.org By modeling the binding of an inhibitor to an Aβ monomer or oligomer, researchers can identify the key interactions that stabilize the complex and prevent further aggregation. plos.org
| Aβ Fragment Studied | Key Findings from MD Simulations | Reference |
|---|---|---|
| Aβ(16-22) | Demonstrated the formation of intermolecular β-sheets and the influence of interfaces (e.g., air-water) on accelerating aggregation. | jst.go.jpmdpi.com |
| Aβ(29-42) | Showed that dimer formation often proceeds through an intermediate state with increased β-hairpin content. | mdpi.com |
| Aβ42 Tetramer | Revealed the formation of an oblate ellipsoid-shaped tetramer with increased β-strand content, which elongates upon interaction with a model membrane. | nih.gov |
| Aβ(17-42) | Characterized the interaction with inhibitor proteins (αB-crystallin, lysozyme), showing how they bind to peptides to disrupt aggregation. | plos.org |
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor). diva-portal.orgplos.org In the context of Amyloid β-Protein (20-29), docking studies are primarily employed to investigate how potential therapeutic agents, such as small molecules or inhibitory peptides, bind to the Aβ peptide to prevent its aggregation. nih.govspringernature.com This method is a cornerstone of structure-based drug design, allowing for the rapid screening of large libraries of compounds to identify promising candidates. mdpi.comjptcp.com
The process involves placing a ligand into the binding site of a receptor (in this case, a specific conformation of the Aβ peptide) and calculating a score that estimates the binding affinity, often expressed as binding energy (kcal/mol). nih.gov A more negative score typically indicates a more favorable binding interaction. nih.gov These studies can reveal the specific amino acid residues within the Aβ sequence that are crucial for ligand interaction. nih.gov For many Aβ inhibitors, docking studies have confirmed that the central hydrophobic core (residues 16-21) and surrounding regions are primary binding sites. mdpi.com The interactions are often stabilized by a combination of hydrogen bonds and hydrophobic contacts. nih.govmdpi.com
For example, docking studies have been used to understand how natural compounds like catechins or resveratrol (B1683913) interact with Aβ monomers to inhibit fibril formation. mdpi.comjptcp.com The results can guide the chemical modification of these lead compounds to improve their binding affinity and efficacy. diva-portal.org While docking provides a static snapshot of the interaction, the most promising ligand-receptor complexes identified through docking are often subjected to more computationally intensive MD simulations to assess the stability of the complex over time. nih.gov
| Ligand | Aβ Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| NT-02 (Inhibitor Peptide) | Aβ42 Monomer | -5.2 | His14, Gln15 | nih.gov |
| Resveratrol | BACE-1 (Aβ processing enzyme) | -7.9 | Not specified for direct Aβ binding | jptcp.com |
| Alpha-tocopherol | Aβ Peptide | -7.0 | Phe19, Glu22, Asp23 | nih.gov |
| RP-1 (RAGE Inhibitor) | RAGE:Aβ Complex | Not specified | Interaction areas coincide with Aβ binding interface on RAGE receptor. | nih.gov |
Peptide Synthesis and Purification Methods for Research Grade Material
The chemical synthesis of amyloid-β peptides, including fragments like Aβ(20-29), is notoriously challenging due to their high hydrophobicity and strong tendency to aggregate during assembly on the solid support. researchgate.netresearchgate.net This phenomenon, known as a "difficult sequence," can lead to incomplete reactions and low purity of the crude product. researchgate.net The standard method for synthesis is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. gyrosproteintechnologies.comnih.gov
The SPPS cycle involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin. peptide.com Each cycle consists of two main steps: 1) deprotection, the removal of the temporary Fmoc group to liberate the N-terminal amine, and 2) coupling, the formation of a peptide bond with the next amino acid in the sequence. peptide.com To overcome the challenges posed by Aβ sequences, several optimized strategies have been developed:
Deprotection Strategies: The standard reagent for Fmoc removal is piperidine. nih.gov However, for difficult sequences, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective and faster. nih.govpeptide.com Care must be taken when using DBU, as it can catalyze side reactions, such as aspartimide formation at aspartic acid residues. nih.govpeptide.com
Microwave-Assisted SPPS: The application of microwave energy during both the deprotection and coupling steps can significantly enhance reaction rates, improve synthesis efficiency, and disrupt on-resin aggregation, leading to higher purity of the crude peptide. researchgate.netnih.gov
Specialized Reagents and Solvents: Using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can improve coupling efficiency. nih.gov Additionally, incorporating solvents like dimethyl sulfoxide (B87167) (DMSO) or anisole (B1667542) as co-solvents can help to solvate the growing peptide chain and prevent aggregation. gyrosproteintechnologies.comnih.gov
Modified Backbones and Resins: The "O-acyl isopeptide" method involves a temporary backbone modification that improves solubility during synthesis. gyrosproteintechnologies.commdpi.com Using low-loading or polyethylene (B3416737) glycol (PEG)-based resins can also help to minimize intermolecular aggregation by increasing the distance between peptide chains on the support. gyrosproteintechnologies.com
| Deprotection Reagent | Typical Concentration | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Piperidine | 20% in DMF | Standard, well-established reagent. | Can be slow or lead to incomplete deprotection for difficult sequences. | nih.gov |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% in DMF (often with a scavenger like piperidine) | Much faster and more effective for aggregation-prone sequences. | Stronger base; can promote side reactions like aspartimide formation. | nih.govpeptide.com |
Following synthesis and cleavage from the resin, the crude amyloid peptide product is a heterogeneous mixture containing the desired peptide along with truncated, deleted, or modified sequences. Achieving the high purity (>95%) required for research applications necessitates advanced chromatographic purification techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC). nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for purifying synthetic peptides. nih.govmdpi.com It separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica, or polymer-based media like PLRP-S). nih.govnih.gov A polar mobile phase, typically a mixture of water and a more nonpolar organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is then passed through the column. mdpi.com By gradually increasing the concentration of the organic solvent (a gradient), molecules are eluted based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. nih.gov For challenging peptides like Aβ, optimizing conditions such as using polymer-based columns under high pH conditions can significantly improve resolution and yield high-purity material in a single run. nih.gov
Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic size in solution. researchgate.netlcms.cz This technique is crucial for Aβ research not primarily for initial purification from synthetic byproducts, but for separating different aggregation states (monomers, dimers, oligomers, fibrils). ubc.canih.gov The sample is passed through a column containing a porous stationary phase. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. lcms.cz SEC is the technique of choice for preparing homogenous populations of Aβ monomers, which is a critical prerequisite for reproducible in vitro aggregation and toxicity studies. ubc.canih.gov It can also be used to isolate and characterize distinct oligomeric species. researchgate.netubc.ca
| Technique | Principle of Separation | Primary Application for Aβ Peptides | Typical Outcome |
|---|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification of crude synthetic peptide from synthesis-related impurities. nih.govmdpi.com | High purity (>95%) peptide, free from truncated or deleted sequences. nih.gov |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Size | Separation of different aggregation states (monomers vs. oligomers); isolation of specific aggregate populations. ubc.canih.gov | Homogenous solutions of monomeric peptide or fractions enriched in specific oligomeric species. ubc.ca |
Strategies for Enhancing Solubility and Preventing Premature Aggregation During Preparation
The inherent tendency of amyloid-β (Aβ) peptides, including the (20-29) fragment, to aggregate poses a significant challenge for in vitro characterization. The trifluoroacetate (TFA) counterion, a remnant from solid-phase peptide synthesis and purification, can influence this process. researchgate.net Therefore, meticulous sample preparation is paramount to ensure that experimental results are reproducible and reflect the intrinsic properties of the monomeric or desired oligomeric species. The primary goal is to eliminate pre-existing "seed" aggregates from lyophilized peptide stocks, which can otherwise lead to rapid and uncontrolled polymerization. tandfonline.comnih.gov
Several strategies are employed to achieve a homogenous, seed-free starting solution of Amyloid β-Protein (20-29) Trifluoroacetate. These methods primarily involve the use of specific solvents to break down existing aggregates and careful control of solution conditions such as pH and temperature.
Solvent-Based Disaggregation:
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are potent solvents for disrupting the β-sheet structures that characterize Aβ aggregates. nih.govresearchgate.net HFIP, in particular, is widely used to monomerize Aβ peptides by stabilizing helical or random coil conformations. researchgate.netnih.gov A common procedure involves dissolving the lyophilized peptide in neat HFIP or TFA, incubating for a period to ensure complete disaggregation, and then removing the organic solvent by evaporation (e.g., under a stream of nitrogen gas) or lyophilization. tandfonline.comnih.govresearchgate.net This process effectively erases the peptide's "structural history." nih.gov
Dimethyl sulfoxide (DMSO) is another organic solvent used to solubilize Aβ peptides. tandfonline.comnih.gov After an initial disaggregation step with a stronger solvent like HFIP, the resulting peptide film can be resolubilized in DMSO to create a concentrated, monomeric stock solution. nih.gov However, some studies note that DMSO may not always achieve complete solubilization on its own. researchgate.net
pH Adjustment:
Adjusting the pH of the solution far from the isoelectric point (pI) of the peptide is a common strategy to increase solubility and prevent aggregation by increasing electrostatic repulsion. frontiersin.org For Aβ peptides, preparation in alkaline solutions, such as 10-50 mM sodium hydroxide (B78521) (NaOH), has been shown to be effective in producing consistent, monomeric preparations. researchgate.netacs.org The peptide is dissolved in the basic solution, which can be followed by sonication to aid dissolution, and then rapidly frozen for storage. acs.org Before initiating an experiment, this basic stock is diluted into the final buffer, which is pre-adjusted to achieve the desired final pH. acs.org Similarly, acidic conditions can also modulate aggregation, though the effects can be complex. researchgate.net
Buffer and Additive Selection:
The choice of buffer system is critical. Phosphate buffers are commonly used. lu.se The final buffer should be carefully prepared to control pH and ionic strength, as these factors significantly influence aggregation kinetics. Additives can also be included to modulate solubility and stability. For instance, charged terminal residues or glycine (B1666218) spacers have been incorporated into peptide designs to improve aqueous solubility and impair fibril formation. mdpi.com
The following table summarizes the common strategies for preparing soluble, monomeric Amyloid β-Protein (20-29) Trifluoroacetate for characterization studies.
| Strategy | Agent/Method | Rationale | Key Considerations |
| Solvent Pre-treatment | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Potent disaggregating agent; disrupts β-sheet structures and promotes α-helical or random coil conformations. nih.govresearchgate.netnih.gov | Highly volatile; must be thoroughly removed before experiments to avoid influencing subsequent conformational studies. nih.gov |
| Trifluoroacetic Acid (TFA) | Effectively disaggregates peptides, rendering them soluble in aqueous and organic solutions. researchgate.nettandfonline.com | Corrosive and must be handled with care. Complete removal is essential. | |
| Dimethyl Sulfoxide (DMSO) | Solubilizes the peptide after initial disaggregation with HFIP/TFA to create a concentrated monomeric stock. nih.gov | May not completely solubilize all pre-existing aggregates on its own. researchgate.net | |
| pH Control | Basic Solutions (e.g., 10-50 mM NaOH) | Increases net negative charge far from the peptide's pI, enhancing electrostatic repulsion and preventing aggregation. frontiersin.orgresearchgate.netacs.org | pH must be carefully neutralized by dilution into a pre-adjusted experimental buffer. acs.org |
| Acidic Solutions (e.g., 10 mM HCl) | Can also prevent aggregation by increasing net positive charge, though it can be used to controllably induce fibril formation under specific conditions. nih.govresearchgate.net | The effect of acidic pH can be complex and may favor different aggregate morphologies. researchgate.net | |
| Physical Methods | Sonication | Provides energy to break up peptide aggregates and facilitate dissolution in solvents like NaOH. researchgate.netacs.org | Should be performed on ice to prevent heating, which can promote aggregation. |
| Size-Exclusion Chromatography (SEC) | Physically separates monomers from oligomers and larger aggregates, providing a highly purified monomeric sample. frontiersin.orglu.se | Requires specialized equipment; fractions must be collected under non-aggregating conditions. researchgate.net |
By implementing these strategies, researchers can prepare high-quality, reproducible samples of Amyloid β-Protein (20-29) Trifluoroacetate, which is a critical prerequisite for obtaining meaningful data from advanced characterization methodologies.
Comparative Studies and Relevance to Broader Amyloid Research
Comparison of Amyloid β-Protein (20-29) Aggregation with Full-Length Aβ(1-40) and Aβ(1-42)
The full-length Aβ peptides, primarily Aβ(1-40) and Aβ(1-42), are the principal components of amyloid plaques in Alzheimer's disease. Of these, Aβ(1-42) is significantly more prone to aggregation and is considered more neurotoxic. bmbreports.orgmdpi.com The aggregation process for these peptides is complex, typically involving a lag phase for nucleation, followed by an elongation phase where monomers add to growing fibrils, and secondary nucleation on the surface of existing fibrils. bmbreports.org
The Amyloid β-Protein (20-29) fragment represents a critical portion of the Aβ sequence. However, studies examining its co-incubation with full-length Aβ(1-40) have found that the Aβ(20-29) fragment does not enhance the aggregation of the full-length peptide. researchgate.net This is in contrast to other fragments, such as those containing residues 17-20 or 25-35, which actively promote aggregation. researchgate.net This suggests that while the 20-29 region is part of the core structure, flanking regions, particularly the central hydrophobic cluster (residues 17-21), are more critical for initiating the self-assembly of the full-length peptide.
Structural analysis of Aβ(1-40) aggregates reveals a gradual ordering process that begins at the C-terminus and progresses toward the N-terminus. In early-stage oligomers, the region corresponding to residues 20-34 shows significant protection from solvent, indicating its early involvement in forming the aggregate core. nih.gov As oligomers mature into fibrils, this region becomes even more structured and solvent-inaccessible. nih.govpnas.org The conformation within fibrils is a β-turn-β fold, stabilized by hydrophobic interactions and a salt bridge between residues Asp23 and Lys28. researchgate.net While the Aβ(20-29) fragment on its own may not seed full-length aggregation effectively, its sequence is integral to the stable, β-sheet-rich core that defines mature amyloid fibrils.
| Feature | Aβ(1-40) | Aβ(1-42) | Aβ(20-29) Fragment |
| Aggregation Rate | Slower | Faster, higher propensity for nucleation bmbreports.orgacs.org | Does not significantly enhance full-length Aβ aggregation researchgate.net |
| Primary Nucleation | Slower than Aβ(1-42) bmbreports.org | Faster than Aβ(1-40) bmbreports.org | Ineffective as a seed for Aβ(1-40) researchgate.net |
| Fibril Structure | Predominantly C-shaped protofibril conformation bmbreports.org | S-shaped protofibril conformation bmbreports.org | Forms part of the core β-sheet structure within full-length fibrils nih.govresearchgate.net |
| Toxicity | Less neurotoxic than Aβ(1-42) | Considered the more neurotoxic species | Limited cytotoxicity on its own compared to full-length peptides |
| Role of 20-29 Region | Forms a structured core in fibrils, with a key salt bridge between Asp23 and Lys28 researchgate.net | Forms a structured core in fibrils, with a key salt bridge between Asp23 and Lys28 researchgate.net | Represents a core segment but requires flanking regions for efficient aggregation initiation researchgate.net |
Comparative Analysis with Other Amyloidogenic Peptides (e.g., Prion Protein Fragments, Amylin Fragments)
The mechanisms of amyloid formation are not unique to Aβ. Comparing Aβ fragments with other amyloidogenic peptides, such as fragments of the prion protein (PrP) and amylin (or Islet Amyloid Polypeptide, IAPP), reveals conserved and divergent features of protein aggregation.
Amylin Fragments: Amylin is a peptide hormone whose aggregation in the pancreas is a hallmark of Type 2 Diabetes. mdpi.com Human amylin and Aβ share many biophysical properties and are linked epidemiologically. nih.gov The amyloidogenic core of amylin is widely considered to be its 20-29 region (sequence: SNNFGAILSS). mdpi.comopenbiotechnologyjournal.comnih.govacs.org This region is critical for aggregation; in contrast, the non-amyloidogenic rat amylin has key substitutions in this same area. nih.gov
Molecular dynamics simulations show that fragments from the hydrophobic cores of Aβ (e.g., Aβ(16-22)) and amylin (IAPP(20-29)) can co-aggregate, forming mixed β-barrel structures that are considered potentially cytotoxic. biorxiv.orgnih.gov This cross-aggregation suggests a molecular link between Alzheimer's disease and Type 2 Diabetes. biorxiv.orgacs.org The primary sequences of Aβ and amylin in this region have notable similarities, which may facilitate their interaction and co-assembly into hetero-oligomers. mdpi.comnih.gov
Prion Protein Fragments: Prion diseases are characterized by the conversion of the cellular prion protein (PrPC) into its misfolded, scrapie isoform (PrPSc). pnas.org Unlike the self- and co-aggregation seen with amylin, the interaction between PrP and Aβ is inhibitory. Soluble, anchor-free PrP and its N-terminal fragments act as potent inhibitors of Aβ(1-42) fibrillization. nih.govbiorxiv.org PrP preferentially binds to Aβ oligomers, preventing their elongation into mature fibrils and sequestering them into less toxic assemblies. nih.govbiorxiv.org This interaction highlights a different paradigm in cross-amyloid relationships, where one amyloidogenic protein can modulate and even detoxify the aggregation pathway of another.
| Peptide Fragment | Sequence (Relevant Core) | Aggregation Behavior | Interaction with Aβ(20-29) Region |
| Amyloid β | KLVFFAE (16-22) | Forms antiparallel, β-barrel-like structures nih.gov | Self-aggregates to form the core of Aβ fibrils |
| Amylin (IAPP) | SNNFGAILSS (20-29) | Forms stacked, parallel β-sheets; aggregation is critical for cytotoxicity nih.govnih.gov | Co-aggregates with Aβ fragments to form mixed, potentially toxic hetero-oligomers biorxiv.orgnih.gov |
| Prion Protein (PrP) | N/A (Interaction is conformation-dependent) | Can form highly stable, parallel, in-register β-sheet fibrils pnas.org | Soluble PrP fragments inhibit Aβ aggregation by binding to oligomers and preventing fibril elongation nih.govbiorxiv.org |
Insights Gained from Mutant Amyloid β-Protein Fragments (e.g., English, Tottori, Arctic, Dutch, Italian, Flemish Mutations) Relevant to Aβ(20-29) Region
Familial mutations within the amyloid precursor protein (APP) gene that alter the Aβ sequence provide invaluable insights into the specific residues and regions that drive aggregation. Many of these mutations are located in or near the Aβ(20-29) region, directly impacting its structure and aggregation propensity.
Mutations at the Edge of the Aβ(20-29) Region (A21, E22):
Flemish (A21G): Located at the border of the 20-29 sequence, this mutation paradoxically shows a low aggregation propensity and slows the initial nucleation of Aβ(1-40) fibrils. However, it leads to progressive vascular deposition (cerebral amyloid angiopathy, CAA). The A21G substitution disrupts the helical structure of Aβ when bound to membranes, which may alter its processing and aggregation pathway.
Arctic (E22G), Dutch (E22Q), and Italian (E22K): These mutations at position 22 drastically accelerate Aβ aggregation. The Arctic mutation enhances the formation of protofibrils, which are potent neurotoxic species. The Dutch and Italian mutations are strongly associated with severe CAA. The Italian (E22K) mutation is particularly notable for inducing an antiparallel β-sheet conformation in fibrils, which is distinct from the parallel arrangement of wild-type fibrils. This structural polymorphism may dictate whether deposition occurs primarily in blood vessels versus parenchymal plaques.
N-Terminal Mutations with Allosteric Effects:
English (H6R) and Tottori (D7N): Although located far from the 20-29 region, these mutations significantly accelerate fibril formation. The Tottori mutation is believed to increase the turn-like character of the loop region (residues 23-29), making the entire peptide more prone to adopt an aggregation-competent conformation. Both mutations alter the structure and stability of early-stage oligomers, rendering them more toxic and more efficient as seeds for fibril growth. This demonstrates that changes in the N-terminus can have profound allosteric effects on the conformation and aggregation behavior of the distant 20-29 core region.
| Mutation Name | Substitution | Location Relative to Aβ(20-29) | Key Effects on Aggregation & Structure |
| Flemish | A21G | At N-terminal border (residue 21) | Reduces aggregation propensity and nucleation but causes vascular deposition (CAA). |
| Arctic | E22G | Adjacent to N-terminus (residue 22) | Strongly accelerates protofibril formation; aggregates are more resistant to degradation. |
| Dutch | E22Q | Adjacent to N-terminus (residue 22) | Accelerates aggregation rate; strongly associated with CAA. |
| Italian | E22K | Adjacent to N-terminus (residue 22) | Promotes formation of fibrils with a distinct antiparallel β-sheet structure; linked to CAA. |
| Tottori | D7N | N-terminal region (residue 7) | Accelerates fibril formation, possibly by increasing the turn propensity in the 23-29 loop region. |
| English | H6R | N-terminal region (residue 6) | Accelerates aggregation kinetics and produces more toxic oligomers that are efficient fibril seeds. |
Q & A
Q. What are the critical considerations for synthesizing and purifying Amyloid β-Protein (20-29) Trifluoroacetate to ensure structural fidelity?
- Methodological Answer : The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Trifluoroacetic acid (TFA) is essential for cleaving the peptide from resin but must be thoroughly removed via lyophilization or dialysis to avoid interference in downstream assays . Purity (>95%) should be confirmed using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Mass spectrometry (MALDI-TOF or ESI-MS) is required to verify molecular weight accuracy . Residual TFA content should be quantified via ion chromatography or conductivity measurements, as even nM concentrations can alter cellular viability .
Q. How does TFA in Amyloid β-Protein (20-29) formulations impact experimental reproducibility, and how can this be mitigated?
- Methodological Answer : TFA stabilizes the peptide during synthesis but introduces variability in cell-based assays (e.g., inhibiting proliferation or altering membrane integrity). To standardize results:
- Use anion-exchange resins or size-exclusion chromatography to replace TFA with biocompatible buffers (e.g., acetate or phosphate).
- Quantify residual TFA via conductivity or nuclear magnetic resonance (NMR) .
- Include buffer-only controls in assays to isolate TFA-specific effects .
Q. What analytical techniques are optimal for characterizing the aggregation state of Amyloid β-Protein (20-29)?
- Methodological Answer :
- Circular Dichroism (CD) Spectroscopy : Monitors secondary structure shifts (e.g., random coil to β-sheet) in aqueous buffers (pH 7.4, 37°C) .
- Thioflavin-T (Th-T) Fluorescence : Quantifies β-sheet-rich fibrils (ex/em: 440/485 nm) but lacks sensitivity for oligomers .
- Transmission Electron Microscopy (TEM) : Visualizes fibril morphology (stain with uranyl acetate) .
- Size-Exclusion Chromatography (SEC) : Separates oligomers from monomers/fibrils under non-denaturing conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between Amyloid β-Protein (20-29) oligomers and fibrils?
- Methodological Answer :
- Oligomer-Specific Antibodies : Use conformation-sensitive antibodies (e.g., A11) to selectively target oligomers in toxicity assays .
- Kinetic Aggregation Studies : Correlate temporal changes in oligomer/fibril ratios (via SEC or dynamic light scattering) with cell viability (MTT assay) .
- Cross-Validation : Compare toxicity in primary neurons vs. immortalized cell lines to identify model-specific artifacts .
Q. What experimental strategies can elucidate the role of Amyloid β-Protein (20-29) in modulating gene expression pathways?
- Methodological Answer :
- Chromatin Immunoprecipitation (ChIP) : Identify DNA regions bound by APP-derived fragments (e.g., using antibodies against the C-terminal domain) .
- Transcriptomic Profiling : Perform RNA-seq on SH-SY5Y cells treated with synthetic peptide (1–10 µM) to map differentially expressed genes .
- Mutagenesis : Design truncated or point-mutated variants (e.g., residue 23–25 substitutions) to dissect sequence-specific regulatory effects .
Q. How can researchers differentiate between sequence-dependent and conformation-dependent toxicities of Amyloid β-Protein (20-29)?
- Methodological Answer :
- Cross-Sequence Comparisons : Test homologous peptides (e.g., Aβ(25–35) or scrambled Aβ(20–29)) under identical aggregation conditions .
- Conformational Locking : Introduce disulfide bonds or D-amino acids to stabilize specific secondary structures and assess toxicity .
- Molecular Dynamics (MD) Simulations : Predict aggregation-prone regions and validate with experimental mutagenesis .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
